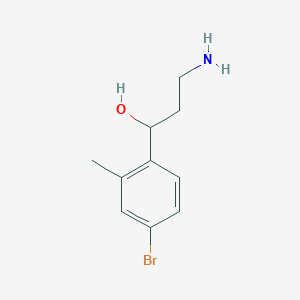
3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol is an organic compound characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol can be achieved through several routes. One common method involves the reaction of 4-bromo-2-methylbenzaldehyde with nitromethane to form 4-bromo-2-methyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-Amino-1-(4-bromo-2-methylphenyl)propan-1-one.
Reduction: Formation of 3-Amino-1-(4-bromo-2-methylcyclohexyl)propan-1-ol.
Substitution: Formation of 3-Amino-1-(4-substituted-2-methylphenyl)propan-1-ol.
Scientific Research Applications
3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-chloro-2-methylphenyl)propan-1-ol
- 3-Amino-1-(4-fluoro-2-methylphenyl)propan-1-ol
- 3-Amino-1-(4-iodo-2-methylphenyl)propan-1-ol
Uniqueness
3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
Biological Activity
3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and various applications in medicinal chemistry.
Structural Overview
The compound is characterized by:
- Amino group (-NH2) : Facilitates hydrogen bonding with biological targets.
- Hydroxyl group (-OH) : Enhances solubility and stability in biological systems.
- Bromine-substituted aromatic ring : Increases hydrophobic interactions, potentially enhancing binding affinity to various proteins and enzymes.
The molecular formula is C10H14BrNO with a molecular weight of approximately 244.13 g/mol. The presence of a chiral center adds to its complexity and potential specificity in biological interactions .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The amino and hydroxyl groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Protein Binding : The brominated aromatic ring enhances binding through hydrophobic interactions, which may modulate the activity of various proteins .
- Neuropharmacological Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, influencing pathways related to serotonin and dopamine .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity:
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anticancer Potential
In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity:
- Cytotoxicity Studies : In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer), indicating potential as an anticancer agent .
Neuropharmacological Research
A study focused on the neuropharmacological effects of this compound revealed promising results in protecting dopaminergic neurons from degeneration. This suggests that the compound could serve as a lead for developing treatments for neurodegenerative disorders .
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-amino-1-(4-bromo-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7-6-8(11)2-3-9(7)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3 |
InChI Key |
VQWTWDUMPJGUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















